

The Role of Rhodium in Platinum Alloy Catalysts: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Platinum rhodium*

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Abstract

Platinum-group metals are pivotal in catalysis, with platinum being a cornerstone in a myriad of industrial applications. The addition of rhodium to platinum to form bimetallic alloy catalysts often leads to significant enhancements in activity, selectivity, and stability. This technical guide delves into the fundamental role of rhodium in platinum alloy catalysts, providing a comprehensive overview for researchers, scientists, and professionals in drug development. The synergistic effects between platinum and rhodium are explored across key catalytic applications, including automotive exhaust treatment, ammonia oxidation, and selective hydrogenation reactions relevant to fine chemical and pharmaceutical synthesis. This document outlines detailed experimental protocols for the synthesis and characterization of these advanced materials and presents quantitative performance data to facilitate comparative analysis.

Introduction

Bimetallic catalysts often exhibit properties that are superior to their individual metallic components, a phenomenon attributed to synergistic electronic and geometric effects. In the realm of platinum-based catalysis, rhodium has emerged as a critical alloying element. The inclusion of rhodium can modify the electronic structure of platinum, enhance resistance to poisoning, and introduce new reaction pathways.^{[1][2]} This guide will elucidate the multifaceted

role of rhodium in platinum alloy catalysts, with a focus on applications pertinent to research and development in the chemical and pharmaceutical industries.

Synergistic Effects of Rhodium in Platinum Alloy Catalysts

The enhanced performance of platinum-rhodium (Pt-Rh) alloy catalysts stems from a combination of factors:

- **Electronic Modifications:** Rhodium can donate or withdraw electron density from platinum, altering the adsorption energies of reactants and intermediates. This electronic effect can weaken the binding of poisoning species like carbon monoxide (CO), thereby increasing the catalyst's longevity and efficiency.
- **Geometric Arrangements:** The formation of Pt-Rh alloys creates unique surface structures with distinct arrangements of platinum and rhodium atoms. These specific ensembles of atoms can facilitate reaction pathways that are not favored on the surfaces of the pure metals.
- **Enhanced Oxygen Storage and Mobility:** In oxidation reactions, particularly in three-way catalysts, the presence of rhodium can improve the oxygen storage capacity of the support material (e.g., ceria-zirconia) and facilitate the mobility of lattice oxygen, which is crucial for the oxidation of CO and hydrocarbons.^[2]
- **Improved Thermal Stability:** Rhodium can enhance the thermal stability of platinum nanoparticles, preventing sintering and loss of active surface area at high operating temperatures.^[3]

Key Applications and Performance Data

The synergistic interplay between platinum and rhodium leads to superior catalytic performance in several critical applications.

Three-Way Catalysis for Automotive Emissions Control

In automotive catalytic converters, Pt-Rh alloys are instrumental in the simultaneous conversion of carbon monoxide (CO), unburned hydrocarbons (HC), and nitrogen oxides (NO_x)

into harmless products (CO₂, H₂O, and N₂). Platinum is highly effective for the oxidation of CO and HC, while rhodium is exceptionally efficient in the reduction of NO_x.^[2] The combination of the two metals in an alloyed state results in a catalyst that is more active and durable than either metal alone.

Table 1: Comparative Performance of Pt and Pt-Rh Catalysts in CO Oxidation and NO_x Reduction

Catalyst Composition	Application	Key Performance Metric	Value	Reference
Pt/γ-Al ₂ O ₃	CO Oxidation	Light-off Temperature (T ₅₀)	~150 °C	^[2]
Pt-Rh/γ-Al ₂ O ₃	CO Oxidation	Light-off Temperature (T ₅₀)	~125 °C	^[2]
Pt/Al ₂ O ₃	NO _x Reduction	Max. NO _x Conversion	~60%	^[4]
Rh/Al ₂ O ₃	NO _x Reduction	Max. NO _x Conversion	~85%	^[5]
Pt-Rh (3:1)/Al ₂ O ₃	NO _x Reduction	Max. NO _x Conversion	>90%	^[4]

Ammonia Oxidation

Pt-Rh alloy gauzes are the industry standard for the catalytic oxidation of ammonia to nitric oxide, a key step in the production of nitric acid. Rhodium is added to platinum to improve the mechanical strength of the gauzes at high temperatures and to enhance the selectivity towards NO.

Selective Hydrogenation in Fine Chemical and Pharmaceutical Synthesis

The selective hydrogenation of functional groups is a cornerstone of organic synthesis, particularly in the pharmaceutical industry. Pt-Rh alloy catalysts can offer unique selectivity in these transformations. For instance, in the hydrogenation of phenol, a model compound for bio-oil upgrading and a substrate in fine chemical synthesis, Pt-Rh catalysts can influence the product distribution between cyclohexanone and cyclohexanol.

Table 2: Performance of Pt and Rh-based Catalysts in Phenol Hydrogenation

Catalyst	Temperature (°C)	H ₂ Pressure (bar)	Phenol Conversion (%)	Selectivity to Cyclohexanone (%)	Reference
5 wt% Pt/C	80	20	100	~50	[6]
5 wt% Rh/C	80	20	~80	~60	[7]

Experimental Protocols

Catalyst Synthesis

This method involves the simultaneous impregnation of a support material with precursor salts of both platinum and rhodium.

Materials:

- γ -Alumina (γ -Al₂O₃) support
- Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O)
- Rhodium(III) chloride hydrate (RhCl₃·xH₂O)
- Deionized water

Procedure:

- Support Pre-treatment: Dry the γ -Al₂O₃ support at 120 °C for 4 hours to remove adsorbed water.

- **Precursor Solution Preparation:** Calculate the required amounts of $\text{H}_2\text{PtCl}_6 \cdot 6\text{H}_2\text{O}$ and $\text{RhCl}_3 \cdot x\text{H}_2\text{O}$ to achieve the desired metal loading (e.g., 1 wt% total metal with a Pt:Rh atomic ratio of 5:1). Dissolve the calculated amounts of the precursor salts in a volume of deionized water equal to the pore volume of the $\gamma\text{-Al}_2\text{O}_3$ support (incipient wetness impregnation).
- **Impregnation:** Add the precursor solution dropwise to the dried $\gamma\text{-Al}_2\text{O}_3$ support while continuously mixing to ensure uniform distribution.
- **Drying:** Dry the impregnated support at 120 °C for 12 hours.
- **Calcination:** Calcine the dried catalyst in a furnace under a flow of air. Ramp the temperature to 500 °C at a rate of 5 °C/min and hold for 4 hours.
- **Reduction:** Reduce the calcined catalyst in a tube furnace under a flow of 5% H_2 in Ar. Ramp the temperature to 400 °C at a rate of 5 °C/min and hold for 2 hours.
- **Passivation and Storage:** Cool the catalyst to room temperature under an inert atmosphere (e.g., Ar). The catalyst is now ready for characterization and use.

The polyol method allows for the synthesis of well-defined, size-controlled nanoparticles in a liquid medium that acts as both a solvent and a reducing agent.

Materials:

- Chloroplatinic acid hexahydrate ($\text{H}_2\text{PtCl}_6 \cdot 6\text{H}_2\text{O}$)
- Rhodium(III) acetylacetonate ($\text{Rh}(\text{acac})_3$)
- Ethylene glycol (EG)
- Polyvinylpyrrolidone (PVP, as a stabilizing agent)
- Acetone

Procedure:

- **Precursor and Stabilizer Solution:** In a three-neck flask, dissolve a specific amount of PVP in ethylene glycol under an inert atmosphere (e.g., Ar) with magnetic stirring. The molar ratio of PVP to the total metal precursors is a critical parameter for controlling nanoparticle size.[8]
- **Addition of Metal Precursors:** Add the desired molar ratio of $\text{H}_2\text{PtCl}_6 \cdot 6\text{H}_2\text{O}$ and $\text{Rh}(\text{acac})_3$ to the PVP/EG solution.
- **Heating and Reduction:** Heat the mixture to a specific temperature (e.g., 160-195 °C) under continuous stirring and Ar flow.[9] The reaction time at this temperature will influence the final composition and structure of the nanoparticles.
- **Nanoparticle Precipitation and Washing:** After cooling to room temperature, add acetone to the solution to precipitate the Pt-Rh nanoparticles. Centrifuge the mixture to separate the nanoparticles from the supernatant. Wash the nanoparticles multiple times with a mixture of ethanol and acetone to remove residual PVP and ethylene glycol.
- **Drying:** Dry the washed nanoparticles in a vacuum oven at 60 °C.

Catalyst Characterization

TPR is used to determine the reduction behavior of the metal oxides on the catalyst support.

Procedure:

- **Sample Preparation:** Place a known weight of the calcined catalyst in a quartz U-tube reactor.
- **Pre-treatment:** Heat the sample in a flow of inert gas (e.g., Ar) to a specific temperature (e.g., 300 °C) to remove any adsorbed impurities and then cool to room temperature.
- **Reduction:** Switch the gas flow to a reducing mixture (e.g., 5% H_2 in Ar). Heat the sample at a linear rate (e.g., 10 °C/min) to a final temperature (e.g., 800 °C).
- **Detection:** Monitor the H_2 consumption using a thermal conductivity detector (TCD). The resulting TPR profile provides information on the reduction temperatures of the different metal species.

XRD is used to identify the crystalline phases and estimate the crystallite size of the metallic nanoparticles.

Procedure:

- **Sample Preparation:** Finely grind the catalyst powder and mount it on a sample holder.
- **Data Acquisition:** Collect the diffraction pattern using a diffractometer with Cu K α radiation. Scan over a 2θ range relevant for Pt and Rh (e.g., 20-90°).
- **Data Analysis:** Identify the crystalline phases by comparing the diffraction peaks with standard reference patterns (e.g., from the JCPDS database). Estimate the average crystallite size using the Scherrer equation.[\[10\]](#)

XPS is a surface-sensitive technique used to determine the elemental composition and oxidation states of the elements on the catalyst surface.

Procedure:

- **Sample Preparation:** Mount the catalyst powder on a sample holder using conductive carbon tape.
- **Data Acquisition:** Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument. Use a monochromatic Al K α or Mg K α X-ray source. Acquire survey scans to identify all elements present on the surface and high-resolution scans for the Pt 4f and Rh 3d regions to determine their chemical states.
- **Data Analysis:** Calibrate the binding energy scale using the C 1s peak (284.8 eV). Fit the high-resolution spectra with appropriate functions (e.g., Gaussian-Lorentzian) to determine the binding energies and relative concentrations of the different oxidation states.

HR-TEM provides direct visualization of the nanoparticle size, morphology, and dispersion on the support.

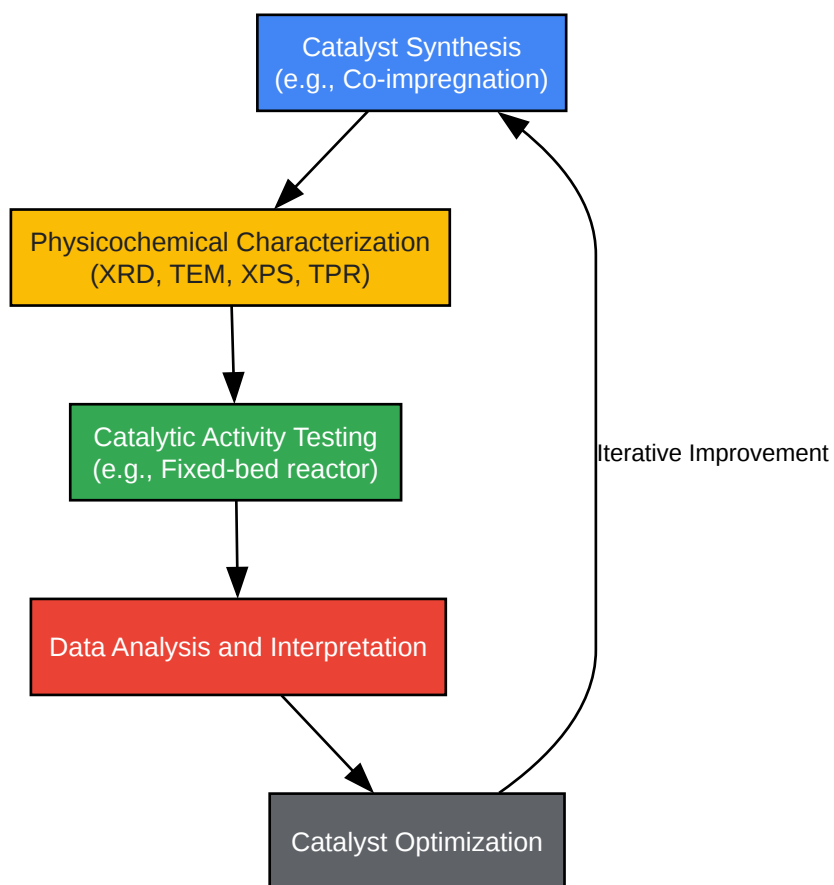
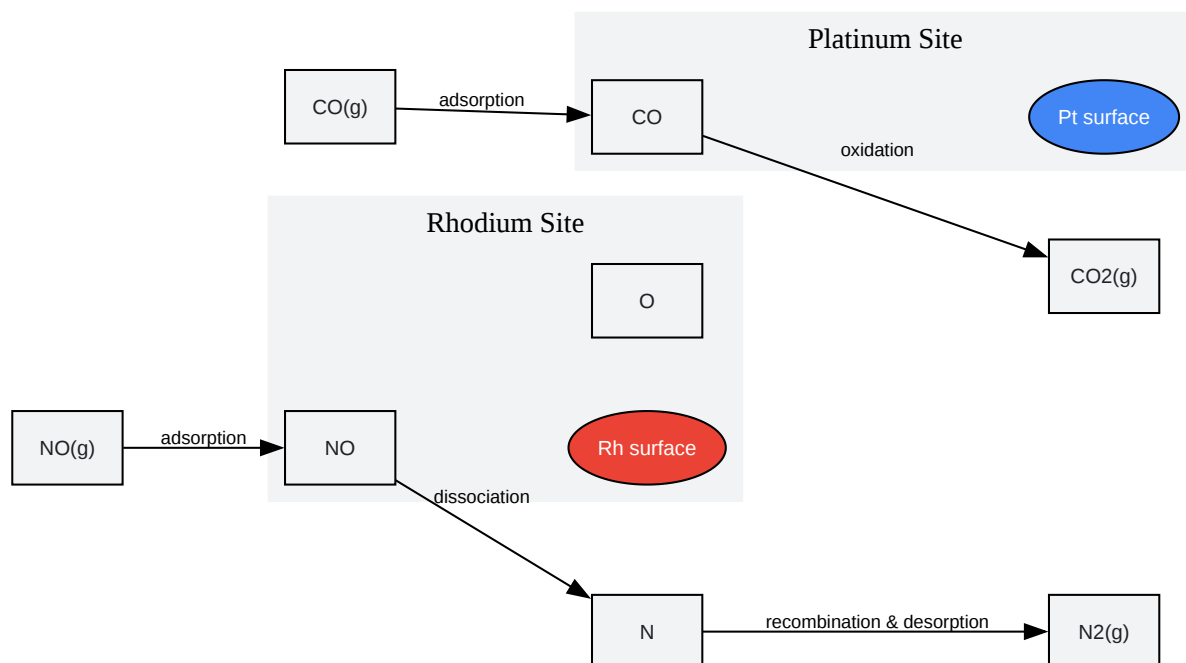
Procedure:

- **Sample Preparation:** Disperse the catalyst powder in a solvent (e.g., ethanol) using an ultrasonic bath. Deposit a drop of the suspension onto a carbon-coated copper grid and allow the solvent to evaporate.^{[1][11]}
- **Imaging:** Analyze the sample using a high-resolution transmission electron microscope. Acquire images at different magnifications to assess the overall dispersion and individual nanoparticle morphology.
- **Analysis:** Measure the size of a statistically significant number of nanoparticles (e.g., >100) to determine the average particle size and size distribution.

Visualizations

Signaling Pathways and Mechanisms

The synergistic effect of Pt and Rh in NO_x reduction within a three-way catalyst is a complex process involving multiple reaction steps on the catalyst surface. The following diagram illustrates a simplified reaction pathway.



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- To cite this document: BenchChem. [The Role of Rhodium in Platinum Alloy Catalysts: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082538#understanding-the-role-of-rhodium-in-platinum-alloy-catalysts]

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